molecular formula C16H33NO3S2 B14719786 7-(2-Sulfosulfanylethylamino)heptylcycloheptane CAS No. 21209-16-5

7-(2-Sulfosulfanylethylamino)heptylcycloheptane

Cat. No.: B14719786
CAS No.: 21209-16-5
M. Wt: 351.6 g/mol
InChI Key: AUHFJVPFZBSCTD-UHFFFAOYSA-N
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Description

7-(2-Sulfosulfanylethylamino)heptylcycloheptane is a complex organic compound characterized by a cycloheptane ring substituted with a heptyl chain and an amino group linked to a sulfosulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Sulfosulfanylethylamino)heptylcycloheptane typically involves multiple steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through the Clemmensen reduction of cycloheptanone.

    Introduction of the Heptyl Chain: The heptyl chain can be introduced via a Friedel-Crafts alkylation reaction using heptyl chloride and an appropriate catalyst.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Sulfosulfanyl Group Addition: The sulfosulfanyl group can be added through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfosulfanyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the cycloheptane ring or the sulfosulfanyl group, potentially leading to the formation of simpler hydrocarbons or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Thiols and simpler hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-Sulfosulfanylethylamino)heptylcycloheptane involves its interaction with specific molecular targets. The sulfosulfanyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Sulfosulfanylethylamino)heptylcycloheptane is unique due to the presence of both the sulfosulfanyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds cannot fulfill.

Properties

CAS No.

21209-16-5

Molecular Formula

C16H33NO3S2

Molecular Weight

351.6 g/mol

IUPAC Name

7-(2-sulfosulfanylethylamino)heptylcycloheptane

InChI

InChI=1S/C16H33NO3S2/c18-22(19,20)21-15-14-17-13-9-5-1-2-6-10-16-11-7-3-4-8-12-16/h16-17H,1-15H2,(H,18,19,20)

InChI Key

AUHFJVPFZBSCTD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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